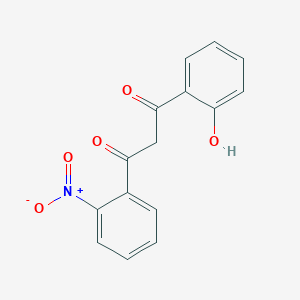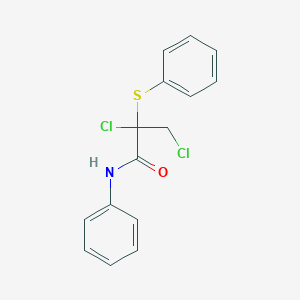![molecular formula C44H50O2 B14419091 5,10,18,23-Tetra-tert-butylbicyclo[12.12.2]octacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21,27-pentayne-1,14-diol CAS No. 87383-72-0](/img/structure/B14419091.png)
5,10,18,23-Tetra-tert-butylbicyclo[12.12.2]octacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21,27-pentayne-1,14-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,18,23-Tetra-tert-butylbicyclo[12122]octacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21,27-pentayne-1,14-diol is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,18,23-Tetra-tert-butylbicyclo[1212The reaction conditions typically require the use of strong bases and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate modifications to the reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5,10,18,23-Tetra-tert-butylbicyclo[12.12.2]octacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21,27-pentayne-1,14-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5,10,18,23-Tetra-tert-butylbicyclo[12.12.2]octacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21,27-pentayne-1,14-diol has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying complex organic reactions and mechanisms.
Biology: It may be employed in biochemical studies to investigate interactions with biological molecules.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,10,18,23-Tetra-tert-butylbicyclo[12.12.2]octacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21,27-pentayne-1,14-diol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, influencing biological and chemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5,11,17,23-Tetra-sec-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol
- 2,7,12,17-Tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine
Uniqueness
5,10,18,23-Tetra-tert-butylbicyclo[12.12.2]octacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21,27-pentayne-1,14-diol is unique due to its complex bicyclic structure and the presence of multiple functional groups. This structural complexity provides it with distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
87383-72-0 |
|---|---|
Molecular Formula |
C44H50O2 |
Molecular Weight |
610.9 g/mol |
IUPAC Name |
5,10,18,23-tetratert-butylbicyclo[12.12.2]octacosa-2,4,10,12,15,17,23,25-octaen-6,8,19,21,27-pentayne-1,14-diol |
InChI |
InChI=1S/C44H50O2/c1-39(2,3)35-21-13-14-22-36(40(4,5)6)26-19-31-44(46)32-20-28-38(42(10,11)12)24-16-15-23-37(41(7,8)9)27-18-30-43(45,33-34-44)29-17-25-35/h17-20,25-32,45-46H,1-12H3 |
InChI Key |
VZICCBVMLFQDTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC2(C=CC=C(C#CC#CC(=CC=CC(C=CC=C(C#CC#C1)C(C)(C)C)(C#C2)O)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


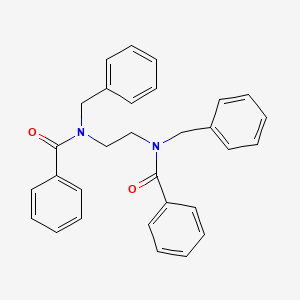
![1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate](/img/structure/B14419018.png)
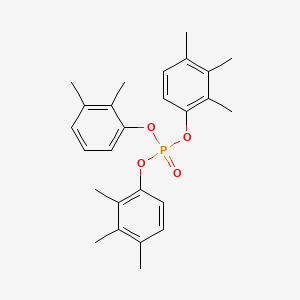
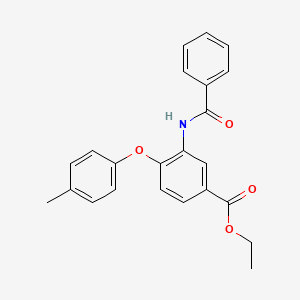

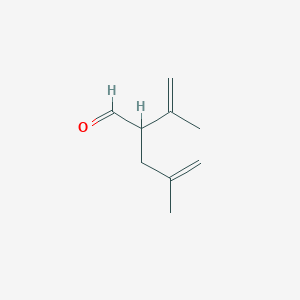
![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)
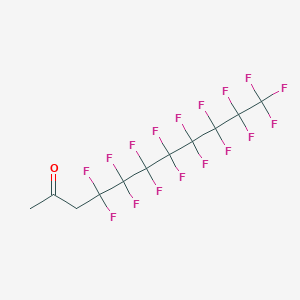
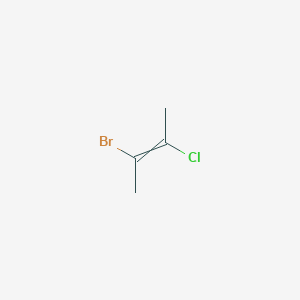
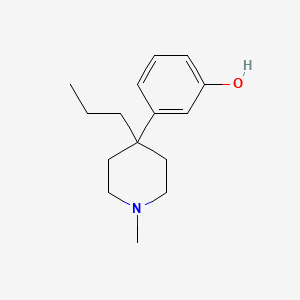
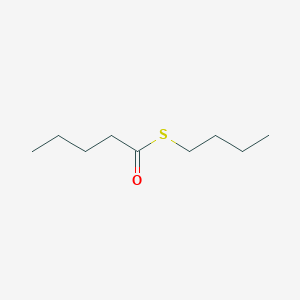
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate](/img/structure/B14419075.png)
